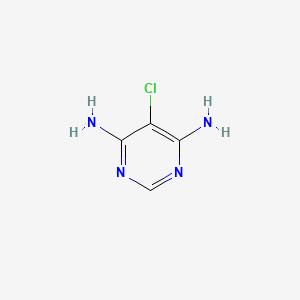

5-Chloropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloropyrimidine-4,6-diamine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . An optimized synthetic procedure for the preparation of 5-substituted 2-amino-4,6-dichloropyrimidines starting from the monosubstituted malonic acid diesters has been developed .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The mechanism of action revealed that compound (57g) was able to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

5-Chloropyrimidine-4,6-diamine serves as a crucial intermediate in chemical synthesis. For instance, it's used in the preparation of pyrimidinylacrylonitrile derivatives that undergo intramolecular cyclization, leading to the formation of novel 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines (Zinchenko et al., 2017). Additionally, the amination of 4,6-dichloropyrimidine with diamines in the presence of cesium carbonate results in derivatives like N,N',N"-tris and N,N',N",N‴-tetrakis(6-chloropyrimidin-4-yl) (Kobelev et al., 2010).

In Medicinal Chemistry

This compound derivatives have been explored for their potential applications in medicinal chemistry. For example, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides from 2-amino-4,6-dichloropyrimidine shows potential in the development of antiretroviral agents (Vince & Hua, 1990). Moreover, the development of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production indicates a potential therapeutic application for inflammatory conditions (Jansa et al., 2015).

Organic Synthesis and Polymer Development

This compound is instrumental in organic synthesis and polymer development. The synthesis of novel poly(amide–imide)s from diamines like 2,6-bis(5-amino-1-naphthoxy) pyridine highlights its role in creating materials with high thermal stability and specific physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2004). The creation of highly transparent polyimides derived from pyrimidine and pyridine moieties showcases its utility in producing materials with desirable optical properties (Wang et al., 2015).

Safety and Hazards

Direcciones Futuras

Nitrogen-containing heterocycles are the key-frame work of many essential natural and synthetic products of our everyday lives . A wide range of N-heterocycles is present in nature in living cells, alkaloids, hormones, and amino acids, and therefore constitutes a large fraction of medicinal and industrial chemistry .

Mecanismo De Acción

Mode of Action

It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially lead to interactions with biological targets . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This could influence the compound’s interactions with its targets.

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine analogs play significant roles in various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions often involves the formation of hydrogen bonds with various biomolecules, like nucleobases .

Cellular Effects

Related compounds such as diamines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Diamines can also affect the regulation of cellular amino acid metabolism .

Temporal Effects in Laboratory Settings

It is known that the evaluation of effects which vary over time is essential in laboratory settings .

Metabolic Pathways

Related compounds such as diamines are known to play roles in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

The subcellular localization of 5-Chloropyrimidine-4,6-diamine is not currently known. The localization of proteins and other compounds within the cell can provide key information for understanding complex metabolic pathways .

Propiedades

IUPAC Name |

5-chloropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCOSJATJIKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)

![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3015938.png)

![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)